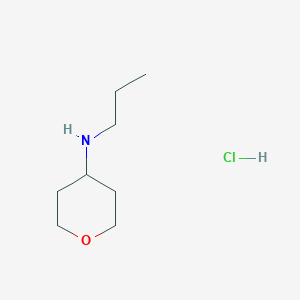N-propyloxan-4-amine hydrochloride
CAS No.: 1158410-95-7; 192811-37-3
Cat. No.: VC4887506
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1158410-95-7; 192811-37-3 |
|---|---|
| Molecular Formula | C8H18ClNO |
| Molecular Weight | 179.69 |
| IUPAC Name | N-propyloxan-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO.ClH/c1-2-5-9-8-3-6-10-7-4-8;/h8-9H,2-7H2,1H3;1H |
| Standard InChI Key | DPYCMNYMDBESIY-UHFFFAOYSA-N |
| SMILES | CCCNC1CCOCC1.Cl |
Introduction
Structural and Molecular Characteristics
N-Propyloxan-4-amine hydrochloride belongs to the class of alicyclic amines, characterized by a six-membered oxane ring substituted with an amine group at the 4-position and a propyl chain at the nitrogen atom. The hydrochloride salt enhances its solubility in polar solvents, a property critical for its utility in solution-phase chemical reactions.
Molecular Formula and Computational Properties
The molecular formula of N-propyloxan-4-amine hydrochloride is C₈H₁₈ClNO, derived from the oxane backbone (C₅H₁₀O), a propylamine substituent (C₃H₇NH₂), and a hydrochloride group (HCl). Computational analyses of related compounds, such as N-pentyl-2-propyloxan-4-amine (PubChem CID 64105228), suggest a molar mass of 179.69 g/mol for N-propyloxan-4-amine hydrochloride . Key properties include:
-
Hydrogen bond donor/acceptor counts: 1 donor (amine) and 2 acceptors (ether oxygen and amine) .
-
XLogP3-AA (partition coefficient): Estimated at 1.2, indicating moderate lipophilicity .
-
Rotatable bonds: 4 (propyl chain and amine group), influencing conformational flexibility .
Comparative Structural Analysis
Structurally analogous compounds, such as N-(2-phenoxyethyl)-2-propyloxan-4-amine (PubChem CID 64103691), highlight the impact of substituents on physicochemical properties . The phenoxyethyl group in this analog increases aromaticity and molecular weight (263.37 g/mol) compared to the simpler propyl chain in N-propyloxan-4-amine hydrochloride .
Synthetic Methodologies
The synthesis of N-propyloxan-4-amine hydrochloride can be inferred from patented routes for structurally related compounds. A notable example is the synthesis of N-(3-aminopropyl)methacrylamide hydrochloride (CN102503849B), which employs a multi-step strategy involving alkylation, phthalimide protection, and hydrazinolysis .
Alkylation of Amine Precursors
The initial step in synthesizing such hydrochlorides often involves the alkylation of a primary amine with an alkyl halide or anhydride. For instance, the reaction of 3-chloropropylamine hydrochloride with methacrylic anhydride under basic conditions yields N-(3-chloropropyl)methacrylamide . Analogously, N-propyloxan-4-amine hydrochloride could be synthesized via the alkylation of oxan-4-amine with propyl bromide, followed by HCl salification.
Hypothetical Reaction Pathway:
-
Alkylation:
-
Salt Formation:
Reductive Amination
An alternative route involves reductive amination of oxan-4-one with propylamine, using catalysts such as sodium cyanoborohydride (NaBH₃CN). This method avoids the use of alkyl halides, potentially improving atom economy.
Physicochemical Properties and Stability
Solubility and Dissociation
The hydrochloride salt significantly enhances water solubility compared to the free base. In aqueous solution, the compound dissociates into the protonated amine (NH⁺) and chloride counterion, facilitating interactions with biological targets or polar solvents.
Thermal Stability
Differential scanning calorimetry (DSC) data for related hydrochlorides indicate decomposition temperatures above 200°C, suggesting moderate thermal stability suitable for standard laboratory handling .
Future Research Directions
-
Synthetic Optimization: Exploring catalytic systems (e.g., Pd/C or Ru complexes) to improve yield and selectivity in the alkylation step.
-
Biological Screening: Assessing antimicrobial or anticancer activity given the structural resemblance to bioactive amines .
-
Computational Modeling: Density Functional Theory (DFT) studies to predict reactivity and interaction with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume